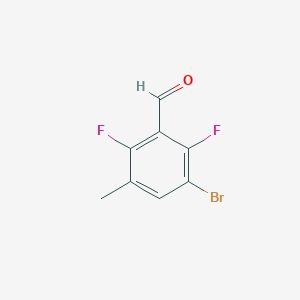![molecular formula C20H20FN3O3 B2419534 2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide CAS No. 2379997-98-3](/img/structure/B2419534.png)
2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a morpholinylmethyl group, and a benzoxazolyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: This step involves the reaction of the benzoxazole intermediate with morpholine and formaldehyde under Mannich reaction conditions.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives at the fluorophenyl group
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Amino-3-fluorophenyl)morpholin-3-one
- 6-(2-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-3-1-14(2-4-15)11-20(25)22-16-5-6-19-17(12-16)18(23-27-19)13-24-7-9-26-10-8-24/h1-6,12H,7-11,13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRJSCGLFRDMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2419457.png)
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2419463.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole](/img/structure/B2419468.png)

![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)

